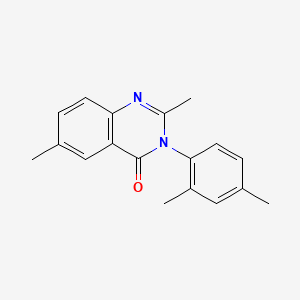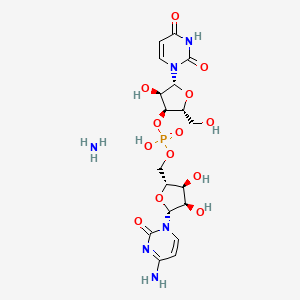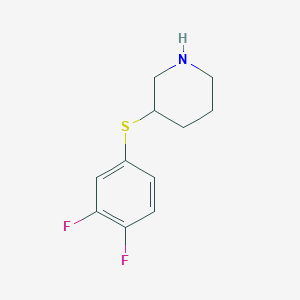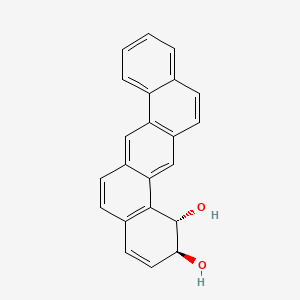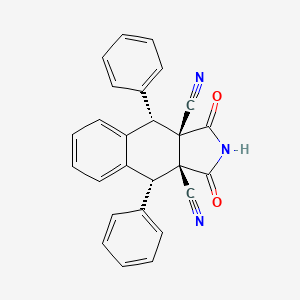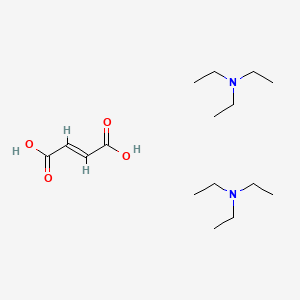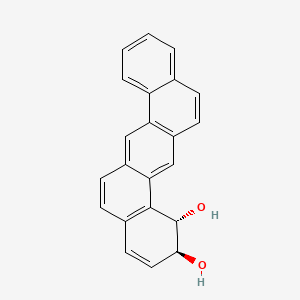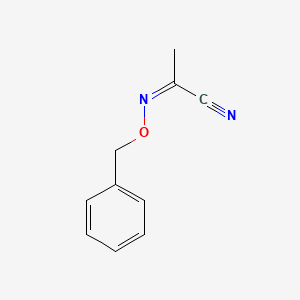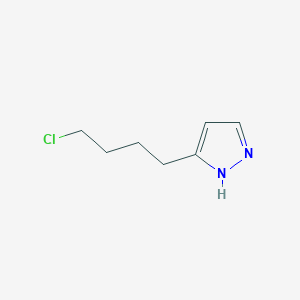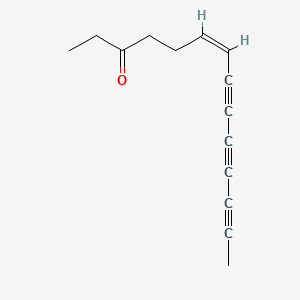
6-Tetradecene-8,10,12-triyn-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tetradecene-8,10,12-triyn-3-one is an organic compound with the molecular formula C₁₄H₁₄O. It is characterized by a unique structure that includes multiple bonds, specifically two double bonds and three triple bonds, along with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tetradecene-8,10,12-triyn-3-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of a tetradecene derivative with a triynone precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as palladium or copper, to facilitate the formation of the multiple bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Tetradecene-8,10,12-triyn-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the multiple bonds into single bonds, resulting in saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
6-Tetradecene-8,10,12-triyn-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive multiple bonds.
Mecanismo De Acción
The mechanism of action of 6-Tetradecene-8,10,12-triyn-3-one involves its interaction with molecular targets through its multiple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry.
Comparación Con Compuestos Similares
Similar Compounds
6-Tetradecene-8,10,12-triyne-3-one: A closely related compound with similar multiple bonds but different functional groups.
Tetradec-6-ene-8,10,12-triyne-3-one: Another similar compound with variations in the position of the multiple bonds.
Uniqueness
6-Tetradecene-8,10,12-triyn-3-one is unique due to its specific combination of double and triple bonds along with a ketone group
Propiedades
Número CAS |
2739-59-5 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(Z)-tetradec-6-en-8,10,12-triyn-3-one |
InChI |
InChI=1S/C14H14O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h10-11H,4,12-13H2,1-2H3/b11-10- |
Clave InChI |
FPCUXOLBEQHUKP-KHPPLWFESA-N |
SMILES isomérico |
CCC(=O)CC/C=C\C#CC#CC#CC |
SMILES canónico |
CCC(=O)CCC=CC#CC#CC#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


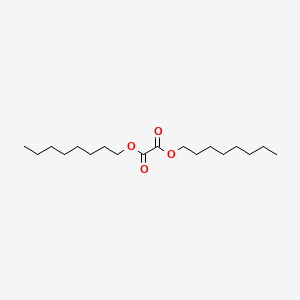
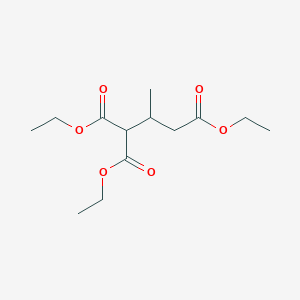
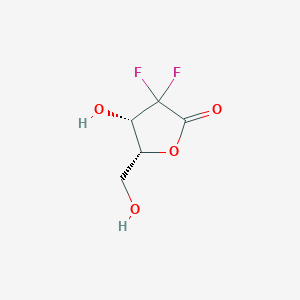
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
